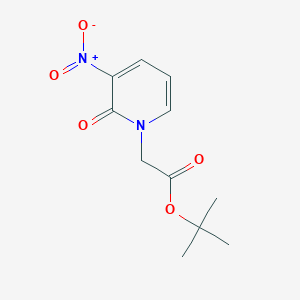

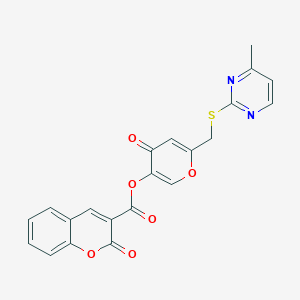

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, "(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone," is a complex molecule that appears to be related to a family of compounds with significant biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures starting from commercially available reagents. For instance, a derivative of tetrahydroquinolinyl furan carboxamide was synthesized using a Povarov cycloaddition reaction followed by N-furoylation, starting from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . Similarly, pyridazinones and pyridazine-6-imines were synthesized from key intermediates like propanal, which in turn was obtained from reactions involving benzenediazonium chloride . These methods suggest that the synthesis of the compound of interest might also involve multi-step reactions, possibly including cycloaddition and substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR, 1H NMR, 13C NMR, and X-ray diffraction . These techniques are crucial for confirming the structure of synthesized compounds, including the position of substituents and the confirmation of heterocyclic rings. The compound of interest likely has a similar complex structure with multiple rings, including a pyridazine and a dihydroisoquinolin moiety, which would require a detailed structural analysis to fully characterize.

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of their functional groups and structural motifs. For example, the pyridazinone derivatives were synthesized through reactions involving intermediates that could undergo further transformations to yield various heterocyclic structures . The pyrazolyl-pyridazine moiety, in particular, was combined with other rings such as pyrimidine and 1,3,4-oxadiazole, indicating a versatile chemistry that allows for the creation of diverse molecules . The compound of interest, with its pyrazolyl and dihydroisoquinolinyl groups, would also be expected to participate in a range of chemical reactions, potentially leading to a variety of biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the compound of interest are not directly reported in the provided papers, related compounds have shown a range of properties that are significant for their biological activity. For example, the synthesized tetrahydroquinolinyl derivatives have shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties . The novel pyridazinone derivatives exhibited plant growth stimulant activity, with some selected for further field trials . These properties suggest that the compound of interest may also exhibit a range of biological activities, which would be dependent on its physical and chemical properties, such as solubility, stability, and reactivity.

Mecanismo De Acción

Target of action

They have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Tetrahydroisoquinolines have been associated with a wide range of biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects .

Propiedades

IUPAC Name |

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(6-pyrazol-1-ylpyridazin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-26-16-10-13-6-9-23(12-14(13)11-17(16)27-2)19(25)15-4-5-18(22-21-15)24-8-3-7-20-24/h3-5,7-8,10-11H,6,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVGCDJVIVANSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN=C(C=C3)N4C=CC=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2488167.png)

![Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2488168.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2488170.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)

![(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2488183.png)

![[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2488184.png)

![N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2488186.png)

![3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2488187.png)